molecular formula C10H11ClN4O B13862649 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine

4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine

Cat. No.: B13862649
M. Wt: 238.67 g/mol
InChI Key: FTMNLDDKKBIIIE-UHFFFAOYSA-N
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Description

4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of the morpholine ring enhances its water solubility and metabolic stability, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions include oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. The presence of the morpholine ring also improves its pharmacokinetic properties, making it a more effective therapeutic candidate compared to other similar compounds .

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

4-(2-chloroimidazo[1,2-b]pyridazin-6-yl)morpholine

InChI

InChI=1S/C10H11ClN4O/c11-8-7-15-9(12-8)1-2-10(13-15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

FTMNLDDKKBIIIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C=C(N=C3C=C2)Cl

Origin of Product

United States

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